
1-(1-Adamantyl)propan-1-one
Overview
Description
1-(1-Adamantyl)propan-1-one is an organic compound characterized by the presence of an adamantane moiety attached to a propanone group. The adamantane structure, known for its high stability and rigidity, imparts unique properties to the compound, making it valuable in various chemical and industrial applications. This compound is a colorless liquid at room temperature and is soluble in organic solvents.
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
It’s known to participate in the willgerodt–kindler reaction . This reaction involves the transformation of ketones into thioamides, a process that could potentially alter the function of target molecules .
Biochemical Pathways
Its involvement in the willgerodt–kindler reaction suggests it may influence pathways involving ketones and thioamides .
Result of Action
The Willgerodt–Kindler reaction of 1-(1-Adamantyl)propan-1-one with sulfur and morpholine results in the formation of thiomorpholides, which are then hydrolyzed to obtain 3-(1-Adamantyl)propanoic acids . This suggests that the compound’s action results in the production of these acids, which could have various molecular and cellular effects.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a solvent and a catalyst. For instance, the use of diglyme as a solvent and sodium butyl xanthate as a catalyst significantly shortens the reaction time and improves the yield in the Willgerodt–Kindler reaction .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . For instance, it has been used in the Willgerodt–Kindler reaction, a method of synthesis of thioamides from alkyl aryl ketones .
Molecular Mechanism
It has been suggested that the compound’s adamantyl group may contribute to its reactivity
Temporal Effects in Laboratory Settings
It has been noted that the reaction time in the Willgerodt–Kindler reaction involving 1-(1-Adamantyl)propan-1-one was found to be 3–4 times longer than in the case of alkyl aryl ketones due to considerable steric hindrances in the molecules of adamantyl ketones .
Metabolic Pathways
It has been suggested that the compound may be involved in the synthesis of various functional adamantane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of adamantane with acetone under acidic conditions. The reaction typically proceeds via a Friedel-Crafts acylation mechanism, where a Lewis acid catalyst such as aluminum chloride is used to facilitate the formation of the ketone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: 1-Adamantylpropanoic acid.
Reduction: 1-(1-Adamantyl)propan-1-ol.
Substitution: Various halogenated adamantane derivatives.
Scientific Research Applications
1-(1-Adamantyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex adamantane derivatives, which are used in materials science and catalysis.
Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Derivatives of this compound are explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: The compound is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1-(1-Adamantyl)propan-1-one can be compared with other adamantane derivatives such as:
- 1-Adamantylacetic acid
- 1-Adamantylmethanol
- 1-Adamantylamine
Uniqueness: The presence of the propanone group in this compound distinguishes it from other adamantane derivatives. This functional group imparts unique reactivity, making it suitable for specific chemical transformations and applications that other derivatives may not be able to achieve.
Properties
IUPAC Name |
1-(1-adamantyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIZWVVFUGCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335751 | |
Record name | 1-(1-adamantyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-05-5 | |
Record name | 1-(1-adamantyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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